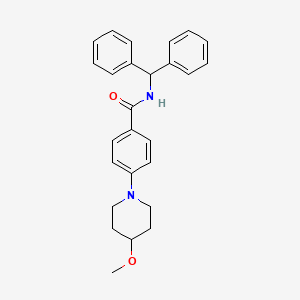

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c1-30-24-16-18-28(19-17-24)23-14-12-22(13-15-23)26(29)27-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVDQOQKFHYQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Benzhydrylamine with Activated Benzoyl Chlorides

A common approach involves reacting 4-(4-methoxypiperidin-1-yl)benzoyl chloride with benzhydrylamine. The benzoyl chloride is typically generated in situ by treating 4-(4-methoxypiperidin-1-yl)benzoic acid with thionyl chloride or oxalyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions, with triethylamine or diisopropylethylamine as a base to neutralize HCl byproducts.

Example Protocol

- Activation of Carboxylic Acid : 4-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in dry THF for 3 hours. Excess thionyl chloride is removed under reduced pressure.

- Coupling with Amine : The crude acyl chloride is dissolved in THF, cooled to 0°C, and treated with benzhydrylamine (1.2 equiv) and diisopropylethylamine (3.0 equiv). The mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1). Yields typically range from 60–75%.

Microwave-Assisted Coupling Using Carbodiimide Reagents

Modern methods employ microwave irradiation to accelerate amide bond formation. Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is hydrolyzed to the carboxylic acid, which is then coupled with benzhydrylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized Conditions

Sequential Alkylation and Amidation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acylation | 60–75 | 95–98 | Simple, scalable | Requires toxic thionyl chloride |

| Microwave Coupling | 82–90 | >99 | Rapid, high efficiency | Specialized equipment needed |

| Buchwald–Hartwig | 70–78 | 97–99 | Tolerance for sensitive groups | Expensive catalysts |

| Reductive Amination | 55–60 | 90–92 | Avoids acyl chloride handling | Low yield, long reaction time |

Challenges and Optimization Strategies

Byproduct Formation in Acylation Reactions

The primary byproduct, N-acetylated derivatives, arises from residual acetic acid during hydrolysis. This is mitigated by rigorous drying of solvents and employing molecular sieves.

Piperidine Ring Functionalization

Methoxylation at the 4-position of piperidine often competes with N-alkylation. Using bulky bases like potassium tert-butoxide suppresses alkylation, favoring O-methylation.

Purification of Hydrophobic Intermediates

Silica gel chromatography struggles with highly hydrophobic intermediates like benzhydryl amines. Switching to reverse-phase C18 columns with acetonitrile/water gradients improves resolution.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzhydryl ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Benzhydryl ketones.

Reduction: Benzhydryl amines.

Substitution: Various substituted benzhydryl derivatives.

Scientific Research Applications

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide is utilized in several scientific research fields due to its unique properties:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the modification of polymers and the functionalization of materials, enhancing their properties for specific applications.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Structure-Activity Relationship (SAR) Insights

- 4-Methoxypiperidine Role : In EGFR inhibitors (e.g., ), this group improves solubility and hydrogen-bonding interactions. Its absence in tubulin-targeting compounds (e.g., ) suggests target-specific requirements .

- Benzhydryl vs.

- Substituent Position : Methyl groups at the 4-position on benzamide rings () showed weak DNA gyrase inhibition (IC₅₀ > 100 µM), whereas 4-methoxypiperidine in the target compound could enhance affinity for other targets .

Pharmacokinetic and Metabolic Comparisons

- Metabolic Stability : Fluorinated benzamides () demonstrated enhanced stability by blocking adamantane oxidation. The benzhydryl group in the target compound may undergo oxidative metabolism, but its bulk could slow degradation .

- Efflux Transporters : Unlike AZD9056 (a P-gp substrate), fluorinated benzamides avoided P-gp-mediated efflux. The target compound’s benzhydryl group may similarly reduce P-gp interaction .

- Toxicity Profile : HPAPB () exhibited lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, suggesting benzamide derivatives with bulky groups may improve safety .

Biological Activity

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structural framework characterized by:

- Benzamide Core : Provides a stable foundation for biological activity.

- Methoxy and Piperidine Substituents : These groups enhance solubility and receptor binding affinity.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the methoxy and piperidinyl groups significantly influences its binding affinity and specificity.

Key Mechanisms :

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in disease processes, such as those related to cancer or viral infections.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Studies have shown that benzamide derivatives can inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg viruses .

- Antidiabetic Properties : Compounds with similar structures have been investigated for their potential to inhibit α-glucosidase, which is crucial in managing type 2 diabetes .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

Table 1: Summary of Biological Activities

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The optimization process focuses on enhancing potency and selectivity through structural modifications.

Synthetic Route Example:

- Starting Material : 4-(4-methoxypiperidin-1-yl)benzoic acid.

- Coupling Reaction : Reacting with appropriate amines under coupling conditions (e.g., using DCC).

- Purification : Final product purification using chromatography techniques.

Q & A

Q. What are the optimal synthetic routes for N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer :

- Key Steps :

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) with activating agents like HOBt to couple benzhydrylamine with 4-(4-methoxypiperidin-1-yl)benzoic acid.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and reaction efficiency .

- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions; post-reaction stirring at room temperature for 12–24 hours ensures completion .

- Optimization :

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation :

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose via hazardous waste channels .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, piperidine substitution) influence biological activity?

Methodological Answer :

- SAR Strategies :

- Experimental Design :

Q. How does polymorphism impact the physicochemical properties and formulation of this compound?

Methodological Answer :

- Crystallization Screening :

- Use solvent/antisolvent methods (e.g., ethanol/water) to isolate polymorphs.

- Characterize via PXRD and DSC to identify stable forms (e.g., monoclinic vs. rhombic) .

- Impact on Solubility :

- Metastable Form II (monoclinic) may exhibit higher solubility but lower stability than Form I .

Q. What experimental models are suitable for evaluating its cardioprotective or cytotoxic effects?

Methodological Answer :

- Ischemia/Reperfusion Injury Models :

- Cytotoxicity Assays :

Q. How can computational methods (e.g., molecular docking) predict target interactions?

Methodological Answer :

- Docking Workflow :

- Target Selection : Identify receptors (e.g., β1-adrenergic receptor) from homology models or PDB entries.

- Ligand Preparation : Optimize compound geometry (DFT/B3LYP) and assign charges (AM1-BCC) .

- Binding Pose Analysis : Use AutoDock Vina; prioritize poses with hydrogen bonds to Ser49/Asn76 (β1-AR) .

- Validation : Compare docking scores (∆G) with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological assay data (e.g., variable IC₅₀ values)?

Methodological Answer :

- Troubleshooting Steps :

- Assay Conditions : Standardize cell lines, serum concentration, and incubation time (e.g., HeLa cells in RPMI-1640 with 10% FBS for 48h) .

- Data Normalization : Use internal controls (e.g., hydroxyurea) and normalize to vehicle-treated groups .

- Statistical Analysis : Apply ANOVA with Bonferroni correction (p ≤ 0.05); report mean ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.